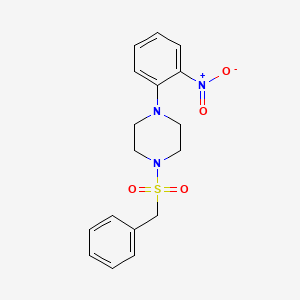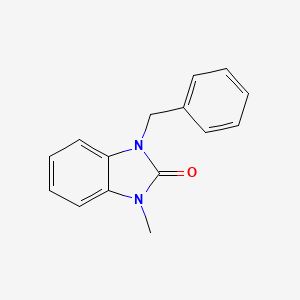
1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique structure and properties, which make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one involves the inhibition of specific enzymes and receptors that are involved in disease progression. The compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, it has been shown to modulate the activity of specific receptors, such as the adenosine receptor, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have analgesic properties, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one in lab experiments include its potent activity against various disease targets, its unique structure and properties, and its potential for drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug discovery and development. Additionally, the compound could be further studied for its potential use in combination therapies and for the treatment of specific diseases.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one involves the reaction of 2-aminobenzyl alcohol with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases. The compound has been investigated for its ability to inhibit specific enzymes and receptors that are involved in disease progression. Additionally, it has been shown to modulate various signaling pathways, leading to the suppression of disease-related processes.
Propiedades
IUPAC Name |
1-benzyl-5-(trifluoromethyl)-1,6-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15-14-12(6-8-20-15)21(9-7-13(14)22)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDWNPCZIBFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)





![1-[3-(benzyloxy)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5918185.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5918186.png)